molecular formula C10H11FO3 B3126472 5-(Dimethoxymethyl)-2-fluorobenzaldehyde CAS No. 334019-14-6

5-(Dimethoxymethyl)-2-fluorobenzaldehyde

Cat. No.: B3126472
CAS No.: 334019-14-6
M. Wt: 198.19 g/mol
InChI Key: FOACLZSTLHQPNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “5-(Dimethoxymethyl)-2-fluorobenzaldehyde” are not available, similar compounds, such as dimethoxymethane, can be manufactured by oxidation of methanol or by the reaction of formaldehyde with methanol . Another compound, 1,5-Naphthyridines, has been synthesized through various strategies including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. For example, dimethoxymethane, a related compound, has a preference toward the gauche conformation with respect to each of the C–O bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, dimethoxymethane is a colorless flammable liquid with a low boiling point, low viscosity, and excellent dissolving power .

Scientific Research Applications

Antiviral Activity

5-(Dimethoxymethyl)-2-fluorobenzaldehyde, when modified as a gem diether nucleoside, has shown significant antiviral activity against orthopoxvirus infections, specifically vaccinia and cowpox viruses. The introduction of hydrophilic moieties to the 5-position side chain of pyrimidine nucleosides, yielding compounds like 5-(dimethoxymethyl)-2'-deoxyuridine, enhances their antiviral properties. This activity is not attributed to decomposition into 5-formyl-2'-deoxyuridine, which lacks anti-orthopoxvirus activity. The stability of these compounds in vitro, with a decomposition half-life of over 15 days, highlights their potential as therapeutic agents against orthopoxvirus infections (Fan et al., 2006).

Synthesis and Reactivity

The base-catalyzed cyclocondensation of 2,6-dihalobenzaldehydes, including 2,6-difluorobenzaldehyde and its derivatives, with ethyl cyanoacetate and thiourea leads to the formation of cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds exhibit resistance to atmospheric oxidation, even at high temperatures, showcasing their stability and potential for further chemical manipulation and application in various fields (Al-Omar et al., 2010).

Structural Analysis

In another study, ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzopyran-3-carboxylate was synthesized using 4-fluorobenzaldehyde, showcasing the compound's utility in forming complex structures with potential biological activity. The analysis of the pyran ring's boat conformation and the fused six-membered ring's distorted boat conformation provides insights into the structural aspects that could influence its reactivity and interaction with biological targets (Shi et al., 2003).

Future Directions

The future directions for “5-(Dimethoxymethyl)-2-fluorobenzaldehyde” would depend on its specific applications. For similar compounds, there has been interest in their synthesis, reactivity, and applications in the field of medicinal chemistry .

Properties

IUPAC Name

5-(dimethoxymethyl)-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-13-10(14-2)7-3-4-9(11)8(5-7)6-12/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOACLZSTLHQPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=C(C=C1)F)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A total of 2.49 g of 3-bromo-4-fluorobenzaldehyde dimethylacetal produced in Production Example I-4-a was dissolved in 20 ml of dry tetrahydrofuran. After cooling to −78° C. in an atmosphere of nitrogen gas, 8.5 ml of a 1.56 M solution of n-butyllithium in hexane was added. After stirring for 30 minutes, 1.0 ml of N,N-dimethylformamide was added and the mixture was heated to room temperature. To the reaction mixture was added aqueous ammonium chloride solution, and the mixture was extracted with ethyl acetate for two times. The organic layer was washed with water, dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was purified and separated by silica gel column chromatography (ethyl acetate:hexane=1:12.5), to give 1.35 g of the title compound as a colorless oil.
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Synthesis routes and methods II

Procedure details

6.2 g of 2-Bromo-4-dimethoxymethyl-1-fluorobenzene was dissolved in 65 ml of tetrahydrofuran, and the solution was cooled to −60° C. under a nitrogen gas flow. 18 ml of 1.6M n-Butyl lithium in hexane was added dropwise and the mixture was stirred at −60° C. for 1 hour. 3.3 ml of N-Formylmorpholine was added thereto, and the reaction mixture was allowed to warm to room temperature. The mixture was stirred for 1 hour, then ice-cooled, and treated with water and ammonium chloride solution, then extracted with ethylacetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and evaporated. The residue was subjected to silica gel column chromatography, to give 2.8 g of the title compound (8% ethyl acetate-hexane).
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8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Dimethoxymethyl)-2-fluorobenzaldehyde
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